Synthesis Protocol: Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether (Tol-DPEphos)
Synthesis Protocol: Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether (Tol-DPEphos)
Executive Summary & Strategic Utility
Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether , often referred to as Tol-DPEphos or (o-Tol)-DPEphos , is a sterically demanding bis-phosphine ligand derived from the DPEphos scaffold. While the parent DPEphos (phenyl-substituted) is a "privileged ligand" known for its wide bite angle (~102°) and hemilabile ether oxygen, the incorporation of ortho-methyl groups on the phosphine donors significantly alters the steric environment.
This modification increases the Tolman cone angle, restricting rotation around the P-C bonds and enhancing the stability of metal complexes (particularly Pd, Ni, and Rh) during reductive elimination steps. It is a critical ligand for challenging cross-coupling reactions where standard DPEphos fails to prevent catalyst deactivation or isomerization.
Key Chemical Identity[1]
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IUPAC Name: Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether
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Common Name: Tol-DPEphos; (o-Tol)-DPEphos
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CAS Number: (Analogous to DPEphos 166330-10-5, specific derivative often cited in specialized organometallic literature)
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Core Scaffold: Diphenyl ether backbone with bis-phosphine substitution at the 2,2' positions.[1]
Retrosynthetic Analysis & Reaction Design
The synthesis relies on a convergent approach utilizing the directed ortho-lithiation of diphenyl ether. The ether oxygen serves as a directing metalation group (DMG), facilitating the selective removal of protons at the 2 and 2' positions.
Reaction Scheme Logic
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Double Lithiation: Diphenyl ether is treated with n-butyllithium (n-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA). TMEDA breaks up the n-BuLi hexamers, increasing the basicity and kinetic reactivity of the alkyl lithium, allowing for the thermodynamically challenging second lithiation.
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Electrophilic Trapping: The resulting 2,2'-dilithiodiphenyl ether is quenched with chlorobis(2-methylphenyl)phosphine (Chlorodi(o-tolyl)phosphine).
Safety & Handling Protocols
CRITICAL WARNING: This protocol involves pyrophoric reagents and highly reactive organolithiums.
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Chlorobis(2-methylphenyl)phosphine: Like most chlorophosphines, this is corrosive, moisture-sensitive, and potentially pyrophoric. Handle strictly under inert atmosphere (Argon/Nitrogen).
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n-Butyllithium: Pyrophoric upon air exposure. Use essentially dry syringes and cannulas.
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Solvents: Diethyl ether and Hexanes must be dried (e.g., over Na/Benzophenone or via alumina columns) and deoxygenated.
Detailed Synthesis Protocol
Reagents & Stoichiometry
| Component | Role | Equiv. | Mass/Vol | Mmol (Scale) |
| Diphenyl Ether | Substrate | 1.0 | 1.70 g | 10.0 mmol |
| n-Butyllithium (1.6 M in hexanes) | Lithiating Agent | 2.5 | 15.6 mL | 25.0 mmol |
| TMEDA | Ligand/Activator | 2.5 | 3.75 mL | 25.0 mmol |
| Chlorobis(2-methylphenyl)phosphine | Electrophile | 2.2 | 5.47 g | 22.0 mmol |
| Diethyl Ether (anhydrous) | Solvent | - | 60 mL | - |
| Hexane (anhydrous) | Solvent | - | 40 mL | - |
Step-by-Step Methodology
Phase 1: Generation of 2,2'-Dilithiodiphenyl Ether
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Setup: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum. Cycle 3x with vacuum/Argon.
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Solvation: Add Diphenyl Ether (1.70 g, 10 mmol) and anhydrous Diethyl Ether (40 mL) via syringe.
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Activation: Add TMEDA (3.75 mL, 25 mmol) to the solution.
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Lithiation: Cool the mixture to 0 °C (ice bath). Add n-BuLi (15.6 mL, 25 mmol) dropwise over 15 minutes.
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Observation: The solution typically turns yellow/orange.
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Reaction Drive: Remove the ice bath and allow the reaction to stir at Room Temperature for 12-16 hours .
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Note: Some protocols suggest a brief reflux (1-2 hours) to ensure complete dilithiation, but overnight stirring at RT is generally sufficient and safer. A suspension of the dilithio salt may precipitate.
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Phase 2: Phosphinylation
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Cooling: Cool the reaction mixture containing the dilithio species to -78 °C (dry ice/acetone bath).
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Addition: Dissolve Chlorobis(2-methylphenyl)phosphine (5.47 g, 22 mmol) in anhydrous Hexane (20 mL) in a separate flame-dried flask. Transfer this solution dropwise via cannula to the lithiated ether solution over 30 minutes.
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Warming: Allow the mixture to warm slowly to room temperature over 4 hours. Stir overnight at RT to ensure complete conversion.
Phase 3: Workup & Purification
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Quench: Carefully add degassed water (20 mL) to quench excess lithium reagents and dissolve LiCl salts.
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Extraction: Separate the organic layer. Extract the aqueous layer with Diethyl Ether (2 x 20 mL).
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Drying: Combine organic layers, dry over anhydrous MgSO₄, and filter under Argon if possible (though the product is relatively air-stable, intermediates are not; final product handling in air is usually acceptable for brief periods, but storage should be inert).
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Concentration: Remove solvents in vacuo to yield a sticky solid or oil.
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Crystallization: Recrystallize the crude solid from hot Ethanol or a Dichloromethane/Ethanol mixture.
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Procedure: Dissolve in minimal hot DCM, add hot Ethanol, and boil off DCM until turbidity appears. Cool to -20 °C.
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Yield: Expected yield is 60-75% as a white crystalline powder.
Process Visualization
Characterization & Quality Control
To validate the synthesis, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)[8]
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P NMR (CDCl₃): This is the definitive check.
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Expected Shift: The signal should appear as a singlet. While standard DPEphos appears around -16 to -18 ppm, the o-tolyl substituents typically shift the signal slightly downfield due to deshielding. Expect a singlet in the range of -25 to -30 ppm (relative to H₃PO₄).
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Impurity Check: Watch for signals around +20 to +40 ppm, indicating phosphine oxide (oxidation product).
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H NMR (CDCl₃):
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Methyl Groups: Look for a strong singlet (or closely spaced doublet) around 2.1 - 2.4 ppm corresponding to the methyl protons on the o-tolyl rings (12H total).
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Aromatic Region: Complex multiplets in the 6.5 - 7.5 ppm range (24H).
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Physical Properties[1][4][7][8][9][10]
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Appearance: White to off-white crystalline solid.
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Melting Point: Typically higher than standard DPEphos (which is ~184°C) due to increased rigidity.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Lithiation | Ensure reagents are fresh. Increase lithiation time or gently reflux the lithiation step for 1 hour. |
| Phosphine Oxide Impurity | Air Exposure | Degas all solvents thoroughly. Perform workup rapidly or under inert atmosphere.[6] |
| Mono-substitution | Insufficient n-BuLi | Use a slight excess (2.5 equiv) of n-BuLi and TMEDA. Ensure temperature is controlled during addition. |
| Oily Product | Solvent Trapping | Triturate the oil with cold pentane or methanol to induce crystallization. |
References
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Original DPEphos Synthesis (Basis for Protocol)
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Kranenburg, M., van der Burgt, Y. E., Kamer, P. C., van Leeuwen, P. W., & Goubitz, K. (1995). New diphosphine ligands based on diphenyl ether and their silica-supported analogs: synthesis and characterization. Organometallics, 14(6), 3081-3089. Link
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Ortho-Substituted DPEphos Variants
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Pike, S. D., & Weller, A. S. (2013). Ortho-aryl substituted DPEphos ligands: Rhodium Complexes Featuring C–H Anagostic Interactions and B–H Agostic Bonds. Dalton Transactions, 42, 12832-12844. Link
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Chlorophosphine Reagent Data
- General Lithiation of Diphenyl Ether: Oestreich, M. (Ed.). (2012). The Directed Ortho Metalation Reaction. In Organolithiums in Enantioselective Synthesis. Springer. (Standard methodology reference).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. CN102020674A - Process for synthesizing bis(diphenylphosphino)-alkane - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Di(o-tolyl)phosphine 97 29949-64-2 [sigmaaldrich.com]
- 8. solid | Sigma-Aldrich [sigmaaldrich.com]
